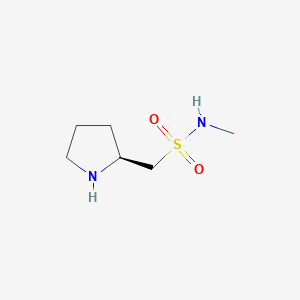
N-Methyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide is an organic compound with a unique structure that includes a pyrrolidine ring, a methyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide typically involves the reaction of N-methylpyrrolidine with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are typically mild, with the reaction being conducted at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines.
Scientific Research Applications
N-Methyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Methyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-pyrrolidone: A solvent with similar structural features but different applications.
N-Methyl-1-phenylpropan-2-amine: A stimulant with a different mechanism of action.
N-Methyl-1-naphthalenemethylamine hydrochloride: Used in enzyme kinetics and receptor binding studies.
Uniqueness
N-Methyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an enzyme inhibitor makes it particularly valuable in medicinal chemistry and drug development.
Properties
Molecular Formula |
C6H14N2O2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
N-methyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c1-7-11(9,10)5-6-3-2-4-8-6/h6-8H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
CFLKEXMTOKBOPQ-LURJTMIESA-N |
Isomeric SMILES |
CNS(=O)(=O)C[C@@H]1CCCN1 |
Canonical SMILES |
CNS(=O)(=O)CC1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13270384.png)

![2-(Aminomethyl)-1,4-dioxa-7lambda6-thiaspiro[4.4]nonane-7,7-dione](/img/structure/B13270391.png)

amine](/img/structure/B13270396.png)
![1-[(Difluoromethyl)sulfanyl]-2,4-dimethylbenzene](/img/structure/B13270402.png)
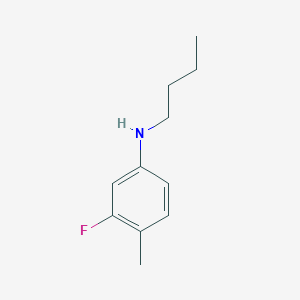
![tert-Butyl N-{[4-(4-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13270413.png)
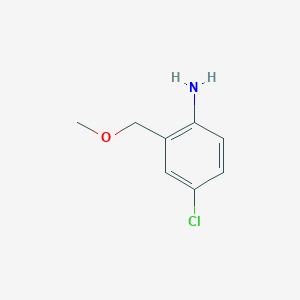
![1-Fluoro-3-[(oxolan-3-yl)amino]propan-2-ol](/img/structure/B13270445.png)

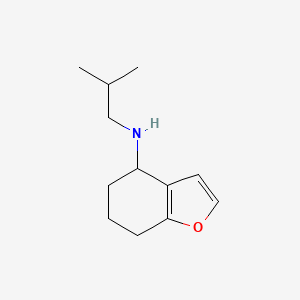
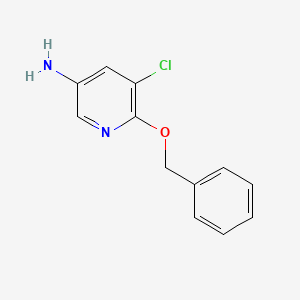
![(Butan-2-yl)[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B13270458.png)
